N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
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Description
“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a compound that has been mentioned in the context of anti-tubercular agents . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
- Compound Activity : N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide (FPMINT) is a novel inhibitor of ENTs. It exhibits greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing H]uridine uptake in both ENT1 and ENT2 without affecting Km. It acts irreversibly and non-competitively .
Antiviral Potential
- Benzamide-based 5-aminopyrazoles (similar to our compound) have demonstrated notable antiviral activity against the H5N1 influenza virus. This suggests potential for developing antiviral therapeutics.
Anticancer Applications
- The synthesis of novel derivatives, including compounds similar to ours, has been explored for anticancer purposes. Further research is needed to uncover specific mechanisms and targets.
Urease Inhibition
- Potential : Inhibiting urease enzymes could prevent ureolytic bacterial infections. While not directly studied for our compound, this avenue warrants investigation .
Antitubercular Activity
- Indole Derivatives : Compounds derived from indole have been investigated for antitubercular activity. Although not directly tested, our compound’s structural features align with this field .
properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-15-2-4-16(5-3-15)23-9-11-24(12-10-23)28(26,27)13-1-6-22-18(25)17-14-20-7-8-21-17/h2-5,7-8,14H,1,6,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIMUOXADFXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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